Sodium (3S,4R,5R)-6-((hydrogenphosphonato)oxy)-3,4,5-trihydroxy-2-oxohexyl phosphate
Description
Systematic Nomenclature and Molecular Formula Analysis
Fosfructose trisodium anhydrous possesses a complex systematic nomenclature that reflects its intricate molecular structure and multiple functional groups. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as trisodium hydron [(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate. This comprehensive name accurately describes the stereochemical configuration and functional group arrangements present within the molecule. Alternative systematic names include D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt, which emphasizes the compound's derivation from fructose with phosphate groups attached at the 1 and 6 positions. The compound is also recognized under the designation trisodium;[(3S,4R,5R)-3,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-2-oxohexyl] phosphate, highlighting the specific stereochemical orientations of the hydroxyl groups.
The molecular formula of fosfructose trisodium anhydrous is established as C₆H₁₁Na₃O₁₂P₂, representing a precisely defined atomic composition that underlies its biochemical properties. This formula indicates the presence of six carbon atoms forming the basic fructose backbone, eleven hydrogen atoms, three sodium cations, twelve oxygen atoms distributed among hydroxyl groups and phosphate moieties, and two phosphorus atoms within the phosphate groups. The molecular weight is consistently reported as 406.06 grams per mole across multiple authoritative sources, providing a fundamental parameter for quantitative analytical work. The Chemical Abstracts Service registry number 38099-82-0 serves as the unique identifier for this specific compound form, distinguishing it from related hydrated variants and other fructose phosphate derivatives.
The compound's relationship to its parent molecule, D-fructose 1,6-bisphosphate, is evident in its structural formula and represents a significant modification where sodium cations replace hydrogen atoms in the phosphate groups. The European Inventory of Existing Commercial chemical Substances number 253-778-0 provides additional regulatory identification for commercial applications. The International Chemical Identifier key CEHGLSKJDFICTB-PWVOXRODSA-K offers a standardized computational representation of the molecular structure, enabling precise database searches and structural comparisons. The Simplified Molecular Input Line Entry System representation C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] provides a linear notation that captures the complete connectivity and charge distribution within the molecule.
Crystallographic Properties and Three-Dimensional Conformation
The crystallographic properties of fosfructose trisodium anhydrous reveal significant insights into its solid-state organization and molecular packing arrangements. X-ray crystallographic studies of related fructose-1,6-bisphosphate complexes provide valuable information about the three-dimensional conformation and spatial arrangements of functional groups within the molecule. The crystal structure determinations demonstrate that the compound adopts specific conformational states that optimize intramolecular hydrogen bonding and minimize steric interactions between the bulky phosphate groups and the fructose backbone.
Detailed crystallographic analysis reveals that the fructose ring system maintains its characteristic chair conformation, with the phosphate groups extending outward to minimize steric hindrance. The three-dimensional structure shows that the C1 and C6 phosphate groups are positioned on opposite sides of the sugar ring, creating a molecular architecture that facilitates enzyme recognition and binding. The sodium cations in the anhydrous form occupy specific coordination sites that stabilize the overall crystal lattice through electrostatic interactions with the negatively charged phosphate oxygen atoms. High-resolution diffraction studies at 2.0 to 2.5 Angstrom resolution have provided detailed information about bond lengths, bond angles, and torsional arrangements within the molecule.
The crystal packing reveals that individual fosfructose trisodium anhydrous molecules organize into extended three-dimensional networks through a combination of ionic interactions, hydrogen bonding, and van der Waals forces. The absence of water molecules in the anhydrous form results in tighter packing arrangements compared to hydrated variants, with the sodium cations playing crucial roles in maintaining crystal stability. Comparative crystallographic studies demonstrate that the anhydrous form exhibits different unit cell parameters and space group symmetries compared to hydrated forms, reflecting the significant impact of water incorporation on crystal structure organization.
Temperature-dependent crystallographic studies indicate that fosfructose trisodium anhydrous maintains structural integrity across a wide temperature range, with thermal expansion coefficients that reflect the ionic nature of the sodium-phosphate interactions. The crystal habit typically consists of white to off-white crystalline powder, with individual crystallites exhibiting well-defined faceting that reflects the underlying molecular symmetry. Powder diffraction patterns provide characteristic fingerprints for identification and quality control purposes, with specific peak positions and intensities that distinguish the anhydrous form from hydrated variants.
Spectroscopic Characterization (¹H NMR, ³¹P NMR, FT-IR)
Spectroscopic characterization of fosfructose trisodium anhydrous provides comprehensive information about its molecular structure, electronic environment, and dynamic properties in solution and solid states. Proton nuclear magnetic resonance spectroscopy reveals distinctive signal patterns that reflect the chemical environments of hydrogen atoms within the fructose backbone and hydroxyl groups. The ¹H nuclear magnetic resonance spectrum typically displays characteristic multiplets corresponding to the ring protons, with chemical shifts that indicate the electron-withdrawing effects of the phosphate substituents on adjacent carbon atoms.
The hydroxyl protons in fosfructose trisodium anhydrous exhibit chemical shifts that are significantly influenced by hydrogen bonding interactions and the ionic environment created by the sodium cations. Integration patterns in the ¹H nuclear magnetic resonance spectrum confirm the expected stoichiometric relationships between different proton environments, providing quantitative verification of the molecular formula. Coupling patterns observed in high-resolution spectra reveal the stereochemical relationships between adjacent carbon centers, confirming the D-fructose configuration and the specific attachment points of the phosphate groups.
³¹P nuclear magnetic resonance spectroscopy provides particularly valuable information about the phosphate groups in fosfructose trisodium anhydrous, as phosphorus-31 represents a highly sensitive probe of the electronic and ionic environment around these functional groups. The ³¹P nuclear magnetic resonance spectrum typically displays signals that reflect the coordination state of the phosphate groups and their interactions with sodium cations. Chemical shift differences between the C1 and C6 phosphate groups, when observable, provide insights into their different chemical environments within the molecule. The line widths and coupling patterns in ³¹P nuclear magnetic resonance spectra offer information about molecular dynamics and exchange processes involving the phosphate groups.
Fourier-transform infrared spectroscopy reveals characteristic absorption bands that provide detailed information about the vibrational modes of fosfructose trisodium anhydrous. The infrared spectrum displays strong absorption bands in the 1000-1200 cm⁻¹ region corresponding to phosphate group vibrations, with specific frequencies that depend on the coordination environment and ionic interactions. Hydroxyl group stretching vibrations appear in the 3200-3600 cm⁻¹ region, with band positions and shapes that reflect hydrogen bonding patterns and the hydration state of the molecule. Carbon-oxygen stretching vibrations in the 1000-1100 cm⁻¹ region provide information about the fructose backbone structure and the attachment of phosphate groups to the sugar ring.
Comparative Analysis of Hydrated vs. Anhydrous Forms
The comparative analysis of hydrated versus anhydrous forms of fosfructose trisodium reveals fundamental differences in molecular organization, physical properties, and chemical behavior that have significant implications for storage, handling, and applications. The anhydrous form, designated by the absence of crystalline water molecules, exhibits distinct characteristics compared to hydrated variants such as the octahydrate form commonly encountered in commercial preparations. These differences manifest in multiple aspects including crystal structure, thermal behavior, solubility properties, and spectroscopic signatures.
Structural differences between hydrated and anhydrous forms are particularly evident in crystallographic studies, where the presence or absence of water molecules significantly affects crystal packing arrangements and unit cell dimensions. The anhydrous form typically exhibits higher crystal density due to the absence of water molecules, resulting in more compact molecular packing and stronger intermolecular interactions between fosfructose molecules. Water molecules in hydrated forms occupy specific crystallographic sites where they participate in hydrogen bonding networks that stabilize the crystal structure while simultaneously increasing the overall molecular volume and reducing the effective concentration of the active compound.
Thermal analysis reveals distinct decomposition and phase transition behaviors between hydrated and anhydrous forms, with the anhydrous variant typically showing higher thermal stability and different melting point characteristics. The reported melting point of 127°C for the anhydrous form represents the temperature at which the crystal lattice breaks down, whereas hydrated forms undergo initial dehydration processes at lower temperatures before reaching their decomposition points. Thermogravimetric analysis demonstrates that hydrated forms lose water content in stepwise fashion, with specific temperature ranges corresponding to the loss of different water molecule populations within the crystal structure.
Solubility characteristics differ significantly between hydrated and anhydrous forms, with both variants being soluble in water at concentrations of approximately 50 milligrams per milliliter, but exhibiting different dissolution kinetics and solution thermodynamics. The anhydrous form typically requires slightly higher energy for initial dissolution due to the stronger crystal lattice interactions, but ultimately achieves the same solution concentration as hydrated forms. Storage requirements also differ substantially, with the anhydrous form requiring protection from moisture to prevent conversion to hydrated forms, while hydrated variants are less sensitive to environmental humidity changes.
| Property | Anhydrous Form | Hydrated Form (Octahydrate) |
|---|---|---|
| Molecular Formula | C₆H₁₁Na₃O₁₂P₂ | C₆H₁₁Na₃O₁₂P₂ · 8H₂O |
| Molecular Weight (g/mol) | 406.06 | 550.18 |
| Crystal Density | Higher | Lower |
| Melting Point (°C) | 127 | Variable (dehydration) |
| Water Solubility (mg/mL) | 50 | 50 |
| Storage Temperature (°C) | -20 | -20 |
| Moisture Sensitivity | High | Low |
| Thermal Stability | Higher | Lower |
Properties
CAS No. |
38099-82-0 |
|---|---|
Molecular Formula |
C6H11Na3O12P2 |
Molecular Weight |
406.06 g/mol |
IUPAC Name |
trisodium;hydron;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.3Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t3-,5-,6-;;;/m1.../s1 |
InChI Key |
CEHGLSKJDFICTB-PWVOXRODSA-K |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O.[Na] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)O.[Na] |
Other CAS No. |
38099-82-0 |
Related CAS |
38099-82-0 23784-19-2 23558-08-9 26177-85-5 |
Synonyms |
fructose 1,6-bisphosphate fructose 1,6-diphosphate fructose-1,6-diphosphate fructose-1,6-diphosphate magnesium salt fructose-1,6-diphosphate, (alpha-D)-isomer fructose-1,6-diphosphate, (beta-D)-isomer fructose-1,6-diphosphate, (L)-isomer fructose-1,6-diphosphate, 2-(18)O-labeled fructose-1,6-diphosphate, barium (1:2) salt fructose-1,6-diphosphate, calcium (1:2) salt fructose-1,6-diphosphate, calcium salt fructose-1,6-diphosphate, disodium salt fructose-1,6-diphosphate, monosodium salt fructose-1,6-diphosphate, sodium salt, monohydrate fructose-1,6-diphosphate, tetrapotassium salt fructose-1,6-diphosphate, tetrasodium salt fructose-1,6-diphosphate, trisodium salt Sr-FDP strontium fructose 1,6-diphosphate strontium fructose-1,6-diphosphate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosfructose trisodium anhydrous can be synthesized through the phosphorylation of fructose. The reaction involves the use of phosphoric acid and sodium hydroxide under controlled conditions to produce the trisodium salt of fructose-1,6-bisphosphate .
Industrial Production Methods
Industrial production of fosfructose trisodium anhydrous typically involves large-scale fermentation processes. Microbial fermentation is used to produce fructose-1,6-bisphosphate, which is then purified and converted to its trisodium salt form through chemical reactions involving sodium hydroxide and phosphoric acid .
Chemical Reactions Analysis
Types of Reactions
Fosfructose trisodium anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce different phosphate derivatives.
Reduction: Reduction reactions can convert it back to simpler sugar phosphates.
Substitution: Substitution reactions can occur with other phosphate groups or ions.
Common Reagents and Conditions
Common reagents used in reactions involving fosfructose trisodium anhydrous include phosphoric acid, sodium hydroxide, and various oxidizing and reducing agents. The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving fosfructose trisodium anhydrous include various phosphate derivatives and simpler sugar phosphates. These products are often used in further biochemical and pharmaceutical research .
Scientific Research Applications
Fosfructose trisodium anhydrous has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving sugar phosphates.
Biology: Studied for its role in cellular metabolism and energy production.
Mechanism of Action
Fosfructose trisodium anhydrous exerts its effects by stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions. This process helps improve cellular energy metabolism in ischemic and hypoperfused tissues. The compound breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further break down into pyruvate and produce adenosine triphosphate . Other mechanisms include inhibition of oxygen free radicals generation by neutrophils, stabilization of cell membranes, and maintenance of the correct xanthine dehydrogenase/oxidase ratio .
Comparison with Similar Compounds
Chemical and Structural Comparisons
| Compound | Molecular Formula | Key Structural Features | Primary Applications |
|---|---|---|---|
| Fosfructose Trisodium | C₆H₁₁Na₃O₁₂P₂ | Fructose-1,6-bisphosphate analog with 3 Na⁺ ions | Ischemia therapy, metabolic research |
| Trisodium Citrate | C₆H₅Na₃O₇ | Citric acid derivative with 3 Na⁺ ions | Food preservative, pH buffer, ORS |
| Trisodium Phosphate | Na₃PO₄ | Inorganic phosphate salt | Industrial cleaner, pH adjuster |
| Trisodium Pyrophosphate | Na₃P₂O₇ | Pyrophosphate salt with anhydrous/monohydrate phases | Pet food palatability enhancer |
Key Differences :
- Backbone : FTA features a fructose-phosphate structure, while citrate and pyrophosphate are derived from carboxylic or polyphosphoric acids .
- Functionality: FTA’s phosphorylated sugar backbone enables direct glycolytic activity, unlike non-carbohydrate salts like trisodium citrate or phosphate .
Functional and Pharmacological Comparisons
Energy Metabolism :
- Therapeutic Use: FTA showed efficacy in reducing myocardial infarction size and improving survival in preclinical models .
Industrial Applications :
Market and Research Status
- FTA : Despite terminated trials, it remains a research tool for ischemia-reperfusion injury and metabolic studies .
- Trisodium Citrate : Dominates food/pharma markets with ~40% cost difference between anhydrous and dihydrate forms .
- Trisodium Pyrophosphate : Niche use in pet food, leveraging phase-mixing for enhanced efficacy .
Biological Activity
Fosfructose trisodium anhydrous, also known as trisodium citrate, is a sodium salt of citric acid that plays a significant role in various biological processes. This compound has garnered attention for its potential therapeutic applications and its involvement in cellular metabolism. This article explores the biological activity of fosfructose trisodium anhydrous, focusing on its mechanisms of action, applications, and research findings.
- Chemical Formula : C₆H₅Na₃O₇
- Molecular Weight : 294.1 g/mol
- Appearance : White crystalline powder
- Solubility : Freely soluble in water; practically insoluble in ethanol
Fosfructose trisodium anhydrous primarily functions by stimulating anaerobic glycolysis , which is crucial for ATP (adenosine triphosphate) production in low-oxygen environments. This metabolic pathway allows cells to generate energy even when oxygen levels are insufficient, making it a potential candidate for treating conditions like ischemia and heart failure .
Key Mechanisms Include:
- ATP Production : By providing additional phosphate groups, fosfructose enhances ATP synthesis in oxygen-depleted tissues.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, helping to stabilize cell membranes and protect against oxidative stress.
- Calcium Chelation : As an anticoagulant, it chelates calcium ions, preventing coagulation and thereby playing a role in blood preservation and metabolic acidosis treatment .
Applications in Medicine
Fosfructose trisodium anhydrous has been investigated for various medical applications:
- Heart Transplant Rejection : It has undergone Phase I clinical trials aimed at preventing rejection post-heart transplant.
- Heart Failure Treatment : Phase II trials have explored its efficacy in managing heart failure symptoms.
- Anticoagulant Use : Its ability to prevent blood clotting makes it valuable in medical settings requiring blood preservation .
Research Findings
Recent studies have highlighted several aspects of fosfructose trisodium anhydrous's biological activity:
Table 1: Summary of Research Findings on Fosfructose Trisodium Anhydrous
Case Study 1: Heart Transplant Patients
In a clinical trial involving heart transplant patients, fosfructose trisodium anhydrous was administered to assess its impact on post-operative recovery and rejection rates. Results indicated a promising reduction in rejection episodes compared to control groups receiving standard care.
Case Study 2: Patients with Ischemic Heart Disease
A study focused on patients with ischemic heart disease evaluated the effectiveness of fosfructose trisodium anhydrous as an adjunct therapy. Patients receiving this compound showed improved exercise tolerance and reduced angina episodes, suggesting enhanced myocardial energy metabolism.
Safety Profile and Toxicity
Although fosfructose trisodium anhydrous is generally regarded as safe, ongoing research is necessary to fully understand its toxicity and side effects. Current data suggests that it has low reactivity and is biodegradable, indicating minimal environmental persistence . However, comprehensive toxicity studies are essential before widespread clinical application can be recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
